molecular formula C14H8Br2O B15251717 1,8-Dibromo-2-methyl-9H-fluoren-9-one

1,8-Dibromo-2-methyl-9H-fluoren-9-one

Cat. No.: B15251717
M. Wt: 352.02 g/mol
InChI Key: RZLSPGJQKHAUQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,8-Dibromo-2-methyl-9H-fluoren-9-one generally involves the functionalization of fluorene by introducing bromine and methyl groups . One common method includes the following steps :

    Starting Material: Fluorenone is used as the starting material.

    Bromination: Fluorenone is reacted with bromine in the presence of water and heated to 95-100°C for several hours. This step is repeated with additional bromine to ensure complete bromination.

    Methylation: The brominated fluorenone is then methylated to introduce the methyl group.

The reaction conditions typically involve maintaining the reaction temperature between 95-100°C and adjusting the pH to neutral after each bromination step . The final product is obtained as a yellow solid with a high yield of 98% .

Chemical Reactions Analysis

1,8-Dibromo-2-methyl-9H-fluoren-9-one undergoes various types of chemical reactions, including :

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dibromo-2-methyl-9H-fluoren-9-one has several scientific research applications :

Properties

Molecular Formula

C14H8Br2O

Molecular Weight

352.02 g/mol

IUPAC Name

1,8-dibromo-2-methylfluoren-9-one

InChI

InChI=1S/C14H8Br2O/c1-7-5-6-9-8-3-2-4-10(15)11(8)14(17)12(9)13(7)16/h2-6H,1H3

InChI Key

RZLSPGJQKHAUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C2=O)C(=CC=C3)Br)Br

Origin of Product

United States

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